molecular formula C6H9NO3 B13281994 Methyl 2-isocyanatobutanoate

Methyl 2-isocyanatobutanoate

Cat. No.: B13281994
M. Wt: 143.14 g/mol
InChI Key: JKKVDUGKEXKNTK-UHFFFAOYSA-N
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Description

Methyl 2-isocyanatobutanoate is an organic compound with the molecular formula C6H9NO3 It is a derivative of butanoic acid and contains both ester and isocyanate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-isocyanatobutanoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromobutanoate with potassium cyanate under suitable conditions to yield the desired isocyanate compound. Another method includes the use of methyl 2-hydroxybutanoate, which is treated with phosgene to introduce the isocyanate group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and safety. The use of continuous flow reactors and controlled environments helps in achieving high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-isocyanatobutanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.

    Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

    Addition Reactions: The compound can participate in addition reactions with alcohols to form carbamates.

Common Reagents and Conditions:

    Amines: Used in nucleophilic substitution reactions to form urea derivatives.

    Water: Facilitates hydrolysis of the isocyanate group.

    Alcohols: React with the isocyanate group to form carbamates.

Major Products Formed:

    Urea Derivatives: Formed from reactions with amines.

    Amines and Carbon Dioxide: Products of hydrolysis.

    Carbamates: Result from addition reactions with alcohols.

Scientific Research Applications

Methyl 2-isocyanatobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential use in modifying biomolecules and studying enzyme interactions.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of methyl 2-isocyanatobutanoate involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify various substrates, including proteins and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

    Methyl isocyanate: A simpler isocyanate compound with similar reactivity but lacks the ester group.

    Ethyl 2-isocyanatobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-isocyanatopropanoate: Contains a propanoate backbone instead of butanoate.

Uniqueness: Methyl 2-isocyanatobutanoate is unique due to the presence of both ester and isocyanate functional groups, which provide it with distinct reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

methyl 2-isocyanatobutanoate

InChI

InChI=1S/C6H9NO3/c1-3-5(7-4-8)6(9)10-2/h5H,3H2,1-2H3

InChI Key

JKKVDUGKEXKNTK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)N=C=O

Origin of Product

United States

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